Kynapcin-13

描述

This compound has been reported in Polyozellus multiplex with data available.

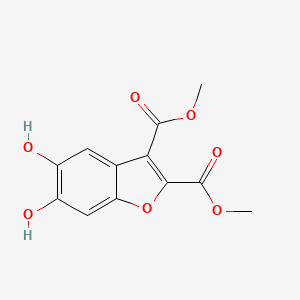

a prolyl endopeptidase inhibitor; isolated from Polyozellus multiplex; structure in first source

Structure

3D Structure

属性

分子式 |

C12H10O7 |

|---|---|

分子量 |

266.20 g/mol |

IUPAC 名称 |

dimethyl 5,6-dihydroxy-1-benzofuran-2,3-dicarboxylate |

InChI |

InChI=1S/C12H10O7/c1-17-11(15)9-5-3-6(13)7(14)4-8(5)19-10(9)12(16)18-2/h3-4,13-14H,1-2H3 |

InChI 键 |

CGSINLRWTHVPKP-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(OC2=CC(=C(C=C21)O)O)C(=O)OC |

同义词 |

kynapcin-13 |

产品来源 |

United States |

Foundational & Exploratory

Kynapcin-13 and its Analogs: A Deep Dive into Structure-Activity Relationships for Prolyl Endopeptidase Inhibition

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Kynapcin-13 and its analogs as inhibitors of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel PEP inhibitors.

Introduction to this compound and Prolyl Endopeptidase

This compound, chemically identified as 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester, is a naturally occurring benzofuran isolated from the mushroom Polyozellus multiplex. It has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP). PEP is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been linked to neurological disorders, making it a target for therapeutic intervention. The inhibitory activity of this compound and its naturally occurring analogs, Kynapcin-24 and Kynapcin-28, highlights the potential of the benzofuran scaffold for the development of novel PEP inhibitors.

Structure-Activity Relationship of Kynapcin Analogs

The inhibitory potency of this compound and its known natural analogs against prolyl endopeptidase provides initial insights into their structure-activity relationship. The available data on these compounds, isolated from Polyozellus multiplex, are summarized below.

| Compound | Structure | Modification from this compound | IC50 (µM) for PEP Inhibition |

| This compound | 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester | - | 76.80[1] |

| Kynapcin-24 | 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester | Dimer of two this compound-like units linked at the 3-position | 1.14[1][2][3] |

| Kynapcin-28 | 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid 2'-methyl ester | Dimer with one carboxylic acid group instead of a methyl ester | 0.98[1] |

Key Observations from the SAR Data:

-

Dimerization Significantly Enhances Potency: The dimeric structures of Kynapcin-24 and Kynapcin-28 lead to a dramatic increase in PEP inhibitory activity compared to the monomeric this compound. This suggests that the larger, more complex structure of the dimers allows for more extensive or favorable interactions with the enzyme.

-

Free Carboxylic Acid May Slightly Improve Activity: The presence of a free carboxylic acid group in Kynapcin-28, as opposed to the corresponding dimethyl ester in Kynapcin-24, results in a marginal increase in potency. This indicates that a hydrogen bond donor/acceptor at this position could be beneficial for binding.

-

The Benzofuran Core is a Viable Scaffold: The benzofuran moiety serves as a promising starting point for the design of more potent and selective PEP inhibitors.

Due to a lack of publicly available systematic studies on synthetic analogs of this compound, a more detailed SAR analysis is currently limited. Further research involving the synthesis and biological evaluation of a broader range of analogs with modifications at the hydroxyl and ester functionalities, as well as different substitutions on the aromatic ring, is necessary to fully elucidate the SAR and optimize the inhibitory activity.

Experimental Protocols

The following is a detailed methodology for the in vitro prolyl endopeptidase inhibition assay, which is crucial for evaluating the activity of this compound and its analogs.

Prolyl Endopeptidase Inhibition Assay

Principle:

The assay measures the activity of prolyl endopeptidase by monitoring the cleavage of a synthetic chromogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA). The enzyme cleaves the peptide bond on the C-terminal side of the proline residue, releasing p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the enzyme activity and can be quantified by measuring the increase in absorbance at 410 nm.

Materials:

-

Prolyl endopeptidase (from Flavobacterium meningosepticum or other suitable source)

-

Z-Gly-Pro-pNA (substrate)

-

Tris-HCl buffer (0.1 M, pH 7.0)

-

Dioxane (40% in water)

-

Methanol (for dissolving test compounds)

-

Test compounds (this compound and its analogs)

-

Positive control inhibitor (e.g., Z-Pro-prolinal)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Z-Gly-Pro-pNA (e.g., 2 mM) in 40% dioxane.

-

Prepare stock solutions of the test compounds and the positive control in methanol at various concentrations.

-

Prepare the enzyme solution (e.g., 0.1 unit/mL) in 0.1 M Tris-HCl buffer (pH 7.0).

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

210 µL of 0.1 M Tris-HCl buffer (pH 7.0)

-

10 µL of the test compound solution (or methanol for the control)

-

10 µL of the enzyme solution

-

-

Pre-incubate the mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the 2 mM Z-Gly-Pro-pNA substrate solution to each well.

-

Immediately measure the absorbance at 410 nm at regular intervals (e.g., every minute) for 30 minutes at 30°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate key concepts related to the topic.

Conclusion and Future Directions

This compound and its naturally occurring dimeric analogs demonstrate that the benzofuran scaffold is a promising starting point for the development of novel prolyl endopeptidase inhibitors. The significant increase in potency observed with dimerization highlights a key structural feature for enhanced activity. However, the limited number of studied analogs underscores the need for further research.

Future efforts should focus on the rational design and synthesis of a diverse library of this compound analogs. Systematic modifications of the benzofuran core, including the hydroxyl and ester functionalities, as well as the exploration of different substituents on the aromatic ring, will be crucial for elucidating a more detailed structure-activity relationship. Such studies will pave the way for the development of potent, selective, and potentially brain-penetrable PEP inhibitors with therapeutic potential for neurodegenerative disorders.

References

Kynapcin-13 and its Role in Amyloid Precursor Protein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques. These plaques are derived from the proteolytic processing of the amyloid precursor protein (APP). The modulation of APP processing is a key therapeutic strategy for AD. Kynapcin-13, a natural compound derived from the mushroom Polyozellus multiplex, has been identified as a prolyl endopeptidase (PEP) inhibitor. While PEP has been implicated in the degradation of proline-containing neuropeptides, its precise role in APP processing is still under investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, its known inhibitory activities, and its potential, though not yet fully elucidated, role in the modulation of APP processing. This document summarizes the available quantitative data, proposes detailed experimental protocols to investigate its mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Amyloid Precursor Protein Processing

The processing of APP is a critical cellular event that can follow one of two major pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble N-terminal fragment, sAPPα, and a C-terminal fragment, C83. The subsequent cleavage of C83 by γ-secretase releases the p3 peptide and the APP intracellular domain (AICD). The sAPPα fragment is known to have neuroprotective functions.

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment, sAPPβ, and a membrane-bound C-terminal fragment, C99. The subsequent cleavage of C99 by the γ-secretase complex releases the Aβ peptide and the AICD. The Aβ peptides, particularly the Aβ42 isoform, are prone to aggregation and are the primary component of amyloid plaques in AD.

This compound: A Prolyl Endopeptidase Inhibitor

This compound is a dibenzofuranyl derivative of polyozellin, isolated from the mushroom Polyozellus multiplex. It has been characterized as an inhibitor of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.

Quantitative Data on Kynapcin Derivatives

The inhibitory activity of this compound and related compounds against prolyl endopeptidase has been quantified and is presented in the table below.

| Compound | Source | Target Enzyme | IC50 | Notes |

| This compound | Polyozellus multiplex | Prolyl Endopeptidase (PEP) | 76.80 µM | |

| Kynapcin-28 | Polyozellus multiplex | Prolyl Endopeptidase (PEP) | 0.98 µM | A more potent inhibitor from the same source. |

| Kynapcin-12 | Polyozellus multiplex | Prolyl Endopeptidase (PEP) | 1.25 µM | Another p-terphenyl derivative from the same fungus. |

Proposed Role of this compound in APP Processing

The direct impact of this compound on the secretases involved in APP processing has not been definitively established in the scientific literature. However, based on its activity as a PEP inhibitor, a hypothetical mechanism can be proposed for investigation. PEP's role in neuropeptide metabolism could indirectly influence signaling pathways that regulate the expression or activity of α-, β-, or γ-secretases. Some studies with other PEP inhibitors, however, have not shown a direct effect on Aβ40/42 formation, suggesting that PEP may not directly modulate β- and γ-secretase activity. The effect on α-secretase remains an area for further research.

Signaling Pathways

The following diagram illustrates the established amyloid precursor protein processing pathways.

The following diagram illustrates a hypothetical model of how a prolyl endopeptidase inhibitor like this compound might influence APP processing, a hypothesis that requires experimental validation.

Experimental Protocols

To elucidate the precise role of this compound in APP processing, a series of in vitro experiments are necessary. The following protocols provide a framework for such an investigation.

Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To confirm the PEP inhibitory activity of this compound.

Materials:

-

Purified prolyl endopeptidase

-

Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add purified PEP to each well and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the fluorogenic PEP substrate.

-

Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for APP Processing

Objective: To determine the effect of this compound on the amyloidogenic and non-amyloidogenic processing of APP in a neuronal cell model.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP (e.g., with the Swedish mutation, APPsw)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

sAPPα ELISA kit

-

Aβ40 and Aβ42 ELISA kits

-

BCA protein assay kit

Procedure:

-

Culture SH-SY5Y-APPsw cells to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Collect the conditioned cell culture medium.

-

Lyse the cells and collect the cell lysates.

-

Determine the total protein concentration in the cell lysates using a BCA assay to normalize for cell viability.

-

Quantify the levels of sAPPα in the conditioned medium using a specific ELISA kit.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits.

-

Analyze the data to determine if this compound treatment leads to a significant change in the levels of sAPPα, Aβ40, and Aβ42.

Experimental Workflow Diagram

The following diagram outlines the workflow for the cell-based APP processing assay.

Conclusion and Future Directions

This compound is a confirmed inhibitor of prolyl endopeptidase. While its role in Alzheimer's disease is of significant interest, its direct mechanism of action on amyloid precursor protein processing remains to be fully elucidated. The experimental protocols outlined in this guide provide a clear path forward for researchers to investigate the potential of this compound to modulate the secretase pathways involved in APP processing. Future studies should focus on confirming the hypothetical mechanism of action, exploring the structure-activity relationship of this compound and its analogs, and evaluating its efficacy in in vivo models of Alzheimer's disease. A deeper understanding of how PEP inhibition influences neuronal function and APP metabolism will be crucial for the development of novel therapeutic strategies for this devastating disease.

Kynapcin-13: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13 is a naturally occurring benzofuran derivative that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed experimental protocols relevant to its study. The information is presented to support further research and development efforts related to this compound.

Natural Sources and Abundance

This compound is a secondary metabolite produced by the edible mushroom Polyozellus multiplex.[1][2][3] This fungus, commonly known as the blue chanterelle, is found in coniferous forests in northern and montane regions of North America.[4] The chemical name for this compound is 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester.[1][5]

While the specific abundance of this compound in Polyozellus multiplex is not extensively documented in publicly available literature, it is isolated from the fruiting bodies of the mushroom.[5][6] The concentration of secondary metabolites in fungi can vary based on several factors, including geographic location, substrate, and environmental conditions.

Biological Activity

This compound has been identified as an inhibitor of prolyl endopeptidase (PEP).[1] PEP is a serine protease that has been implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. The inhibitory activity of this compound against PEP suggests its potential as a lead compound for the development of therapeutic agents.

Quantitative Data on Bioactivity

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | Prolyl Endopeptidase (PEP) | 76.80 |

Table 1: Inhibitory concentration (IC50) of this compound against prolyl endopeptidase.[1]

Experimental Protocols

General Extraction and Isolation Workflow

Methodology Details:

-

Extraction: The dried and powdered fruiting bodies of Polyozellus multiplex are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid fungal material and then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a non-polar solvent such as ethyl acetate. The fractions are separated, and the organic layer, which is likely to contain this compound, is collected.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and other analytical methods, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments).[5]

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in Polyozellus multiplex has not been elucidated. However, based on its benzofuran core structure, a putative pathway can be proposed, likely originating from the shikimate and polyketide pathways, which are common in fungi for the synthesis of aromatic compounds.

Pathway Description:

This proposed pathway involves the convergence of two major fungal metabolic routes:

-

Shikimate Pathway: This pathway produces aromatic amino acids, which can be precursors to phenylpropanoids like p-coumaroyl-CoA.

-

Polyketide Pathway: Fungal polyketide synthases (PKSs) utilize malonyl-CoA to build a polyketide chain.

It is hypothesized that a precursor from the phenylpropanoid pathway condenses with a polyketide intermediate, followed by cyclization to form the core benzofuran ring system. Subsequent tailoring reactions, such as hydroxylations and methylations catalyzed by specific enzymes, would then lead to the final structure of this compound. Further research, including isotopic labeling studies and genome mining for the responsible biosynthetic gene cluster in Polyozellus multiplex, is required to validate this proposed pathway.

Conclusion

This compound, a benzofuran derivative from the mushroom Polyozellus multiplex, presents an interesting scaffold for further investigation, particularly due to its prolyl endopeptidase inhibitory activity. While information on its abundance and specific isolation protocols is limited, this guide provides a foundational understanding of its natural origin, a representative experimental workflow for its isolation, and a putative biosynthetic pathway. This compilation of data aims to facilitate future research into the therapeutic potential of this compound and other related natural products.

References

- 1. Polyozellus multiplex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polyozellus multiplex (MushroomExpert.Com) [mushroomexpert.com]

- 5. Photoreaction products of extract from the fruiting bodies of <i>Polyozellus multiplex</i> - ProQuest [proquest.com]

- 6. Photoreaction products of extract from the fruiting bodies of Polyozellus multiplex - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for the total synthesis of Kynapcin-13 (5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester), a naturally occurring benzofuran with prolyl endopeptidase inhibitory activity. While a specific total synthesis of this compound has not been formally published, this document outlines a robust strategy based on well-established synthetic methodologies for constructing the benzofuran core and installing the requisite functional groups. The protocols provided are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a member of the benzofuran family of natural products, isolated from the mushroom Polyozellus multiplex. It has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP) with an IC50 value of 76.80 µM.[1][2] The development of a reliable synthetic route to this compound and its analogs is of significant interest for further structure-activity relationship (SAR) studies and as a potential starting point for the development of novel therapeutic agents.

This document details a proposed three-step synthetic sequence commencing from a commercially available starting material. The key transformations include a Sonogashira coupling to form the C-C bond framework, followed by an intramolecular cyclization to construct the benzofuran ring, and a final deprotection step to yield the target molecule.

Proposed Synthetic Pathway

The retrosynthetic analysis of this compound suggests a disconnection of the benzofuran ring through an intramolecular cyclization of a 2-alkynylphenol intermediate. This intermediate can be synthesized via a Sonogashira coupling between a protected 4-iodocatechol and dimethyl acetylenedicarboxylate.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Overall Reaction Scheme

Caption: Proposed total synthesis workflow for this compound.

Step 1: Synthesis of Dimethyl 2-(2,3-bis(benzyloxy)-5-iodophenyl)but-2-ynedioate (2-Alkynylphenol Intermediate)

Protocol:

-

To a solution of 1,2-bis(benzyloxy)-4-iodobenzene (1.0 eq) in triethylamine (Et3N) and tetrahydrofuran (THF) (1:1 v/v), add dimethyl acetylenedicarboxylate (1.2 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-alkynylphenol intermediate.

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 70-85% |

| Reaction Time | 12-24 h |

| Temperature | 25 °C |

Step 2: Synthesis of Dimethyl 5,6-bis(benzyloxy)benzofuran-2,3-dicarboxylate (Protected this compound)

Protocol:

-

Dissolve the 2-alkynylphenol intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add copper(I) iodide (CuI) (0.2 eq) and cesium carbonate (Cs2CO3) (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (hexane/ethyl acetate) to yield the protected this compound.

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 60-75% |

| Reaction Time | 4-8 h |

| Temperature | 80-100 °C |

Step 3: Synthesis of this compound (Deprotection)

Protocol:

-

Dissolve the protected this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr3) (3.0 eq) in CH2Cl2 dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 80-95% |

| Reaction Time | 3-5 h |

| Temperature | -78 °C to 25 °C |

Summary of Quantitative Data

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | Et3N/THF | 25 | 12-24 | 70-85 |

| 2 | Intramolecular Cyclization | CuI, Cs2CO3 | DMF | 80-100 | 4-8 | 60-75 |

| 3 | Deprotection | BBr3 | CH2Cl2 | -78 to 25 | 3-5 | 80-95 |

Logical Relationship of Synthetic Steps

Caption: Logical flow of the this compound total synthesis.

Conclusion

The outlined synthetic strategy provides a comprehensive and viable approach for the total synthesis of this compound. By leveraging established and reliable reactions such as the Sonogashira coupling and copper-catalyzed intramolecular cyclization, this protocol offers a pathway for accessing this biologically active natural product and its analogs for further pharmacological evaluation. The provided experimental details and estimated quantitative data serve as a valuable resource for researchers embarking on the synthesis of this compound and other related benzofuran compounds.

References

Application Notes and Protocols for Assessing Kynapcin-13 Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro assays to characterize the bioactivity of Kynapcin-13, a benzofuran derivative isolated from the mushroom Polyozellus multiplex. The primary established bioactivity of this compound is the inhibition of prolyl endopeptidase (PEP), a serine protease implicated in the regulation of various physiological processes through the degradation of neuropeptides and peptide hormones.

Given its chemical class, this compound may also possess other pharmacological properties. This document outlines protocols for its primary target and for screening broader bioactivities such as cytotoxicity, anti-inflammatory, and antioxidant effects.

Overview of this compound

This compound is a secondary metabolite produced by the fungus Polyozellus multiplex. Structurally, it belongs to the benzofuran class of compounds. Its known molecular target is prolyl endopeptidase (PEP), an enzyme that cleaves peptide bonds on the C-terminal side of proline residues. By inhibiting PEP, this compound can modulate the levels of various peptide signaling molecules, suggesting its potential therapeutic application in neurological and cardiovascular conditions.

Chemical Structure of this compound:

(Please refer to publicly available chemical databases for the definitive structure of this compound.)

Prolyl Endopeptidase (PEP) Inhibition Assay

This assay is designed to quantify the inhibitory activity of this compound against prolyl endopeptidase. The protocol is based on a fluorometric method, which offers high sensitivity.

Experimental Protocol: Fluorometric PEP Inhibition Assay

Materials:

-

Prolyl endopeptidase (from a commercial source)

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Z-Pro-Prolinal)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the PEP enzyme solution in the assay buffer to the desired working concentration.

-

Prepare the Z-Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add 20 µL of the this compound dilution or the positive control. For the enzyme activity control, add 20 µL of assay buffer with the corresponding DMSO concentration.

-

Add 60 µL of the PEP enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the Z-Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Data Presentation: PEP Inhibition by this compound

| Concentration (µM) | % Inhibition (Mean ± SD) |

| 0.1 | |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| IC50 (µM) |

(This table should be populated with experimental data.)

Experimental Workflow: PEP Inhibition Assay

Caption: Workflow for the fluorometric prolyl endopeptidase (PEP) inhibition assay.

Potential Signaling Pathways Modulated by this compound

By inhibiting PEP, this compound can prevent the degradation of several neuropeptides, thereby potentiating their signaling. Below are diagrams of key signaling pathways that may be affected.

Substance P Signaling Pathway

Substance P, a substrate of PEP, is involved in pain transmission and inflammation.[1][2][3] Its signaling is primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[4]

Caption: this compound potentiates Substance P signaling by inhibiting its degradation by PEP.

Angiotensin II Signaling Pathway

Angiotensin II, a key regulator of blood pressure, is also a substrate for PEP.[5][6] Its signaling through the AT1 receptor leads to vasoconstriction and other physiological effects.[7][8][9][10][11]

Caption: this compound may enhance Angiotensin II signaling by preventing its breakdown.

Screening for Broader Bioactivities

The benzofuran scaffold is present in many biologically active compounds. Therefore, it is prudent to screen this compound for other potential bioactivities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.[12][13][14][15][16]

Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell line (e.g., HeLa, A549) or a normal cell line

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Spectrophotometric microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

Data Presentation: Cytotoxicity of this compound

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| 250 | |

| IC50 (µM) |

(This table should be populated with experimental data.)

In Vitro Anti-Inflammatory Assay (Nitric Oxide Assay)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[17][18][19][20][21]

Experimental Protocol: Nitric Oxide Assay

Materials:

-

RAW 264.7 macrophage cell line

-

LPS (from E. coli)

-

This compound

-

Griess Reagent

-

Cell culture medium

-

96-well clear microplates

-

Spectrophotometric microplate reader (540 nm)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and mix with an equal volume of Griess Reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

Data Presentation: NO Inhibition by this compound

| Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition (Mean ± SD) |

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| IC50 (µM) |

(This table should be populated with experimental data.)

In Vitro Antioxidant Assay (DPPH Assay)

This assay evaluates the free radical scavenging activity of this compound.[22][23][24][25][26]

Experimental Protocol: DPPH Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound

-

Ascorbic acid (positive control)

-

Methanol

-

96-well clear microplates

-

Spectrophotometric microplate reader (517 nm)

Procedure:

-

Add various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

Data Presentation: DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 250 | |

| IC50 (µg/mL) |

(This table should be populated with experimental data.)

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. The primary focus should be on confirming and quantifying its prolyl endopeptidase inhibitory activity. The suggested screening assays for cytotoxicity, anti-inflammatory, and antioxidant properties will help to build a more comprehensive biological profile of this natural product, potentially uncovering novel therapeutic applications. It is recommended to perform all assays with appropriate positive and negative controls to ensure data validity.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 21. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. 2.7. DPPH Assay for Evaluating the In Vitro Radical Scavenging Activity [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. In vitro Antioxidant Activity in DPPH Assay [bio-protocol.org]

Application Notes and Protocols for Testing Kynapcin-13 in Cell-Based Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13 (also referred to in scientific literature as Compound 13 or C13) is a cell-permeable prodrug that is intracellularly converted to C2, a potent allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3][4] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic potential for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1][3][4] this compound demonstrates selectivity for the α1 isoform of AMPK and has been shown to inhibit lipogenesis in hepatocytes and suppress proliferation in melanoma cells.[1][5]

Recent studies have revealed a dual mechanism of action for this compound. At lower concentrations, it primarily acts through its conversion to the AMP analogue C2.[2] At higher concentrations, a byproduct of its intracellular cleavage, formaldehyde, can inhibit mitochondrial respiration, leading to an increase in the cellular AMP:ATP ratio and subsequent canonical activation of AMPK.[1][2][4] These application notes provide detailed protocols for characterizing the effects of this compound in relevant cell-based models.

Data Presentation

Table 1: Cellular Activity of this compound

| Parameter | Cell Line | Result |

| AMPK Activation (p-ACC EC50) | Primary Mouse Hepatocytes | 5.2 µM |

| Lipogenesis Inhibition (IC50) | Primary Mouse Hepatocytes | 7.8 µM |

| Cell Viability (CC50) | HepG2 | > 100 µM |

| Apoptosis Induction | SH-SY5Y | No significant induction at ≤ 50 µM |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range of this compound that can be used in cell-based assays without causing significant cytotoxicity.

Materials:

-

Relevant cell lines (e.g., HepG2, SH-SY5Y, primary hepatocytes)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay

-

Plate reader (luminometer or spectrophotometer)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 24-72 hours, depending on the desired experimental timeframe.

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

AMPK Activation Assay by Western Blot

Objective: To assess the activation of AMPK by this compound through the detection of phosphorylated AMPK (p-AMPKα at Thr172) and its downstream substrate, phosphorylated Acetyl-CoA Carboxylase (p-ACC at Ser79).

Materials:

-

Cell line of interest (e.g., primary hepatocytes, HepG2)

-

6-well cell culture plates

-

This compound stock solution

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 1-4 hours). Include a positive control (e.g., AICAR) and a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

De Novo Lipogenesis Assay

Objective: To measure the effect of this compound on the rate of new lipid synthesis in hepatocytes.

Materials:

-

Primary hepatocytes or HepG2 cells

-

Collagen-coated 24-well plates

-

Lipogenesis medium (e.g., DMEM with high glucose, insulin, and fatty acid-free BSA)

-

[3H]-acetate or [14C]-acetate

-

This compound stock solution

-

PBS

-

0.1 N HCl

-

Chloroform:Methanol (2:1, v/v)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Protocol:

-

Isolate and plate primary hepatocytes on collagen-coated 24-well plates.[6][7] For HepG2 cells, seed at an appropriate density. Allow cells to adhere and culture as required.

-

On the day of the assay, wash the cells with PBS and pre-incubate with this compound at various concentrations in serum-free medium for 2-4 hours.

-

Replace the medium with lipogenesis medium containing the same concentrations of this compound and [3H]-acetate (e.g., 1 µCi/mL) for 2-4 hours.[8]

-

Wash the cells twice with ice-cold PBS to stop the reaction.

-

Lyse the cells by adding 200 µL of 0.1 N HCl to each well.[6]

-

Transfer the lysate to a new tube and add 600 µL of chloroform:methanol (2:1) to extract the lipids.[8]

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully transfer the lower organic phase to a scintillation vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Add scintillation fluid to the dried lipids and measure the radioactivity using a scintillation counter.

-

Normalize the results to the protein content of a parallel set of wells.

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pro-drug C13 activates AMPK by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compound 13, an α1-selective small molecule activator of AMPK, potently inhibits melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. Lipogenesis assay [bio-protocol.org]

Application Notes and Protocols for High-Throughput Screening of Novel Kynapcin-13 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13, a naturally occurring benzofuran, has been identified as a non-competitive inhibitor of prolyl endopeptidase (PEP). PEP is a serine protease that plays a significant role in the maturation and degradation of proline-containing neuropeptides and hormones, making it a therapeutic target for neurological and inflammatory disorders.[1][2] Elevated PEP activity has been associated with conditions such as Alzheimer's disease and neuroinflammation.[2][3] This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel and potent this compound analogs as PEP inhibitors.

The primary assay described is a fluorescence-based enzymatic assay utilizing a fluorogenic PEP substrate. This method is robust, sensitive, and amenable to automation, making it ideal for screening large compound libraries.

Data Presentation

The following tables summarize the inhibitory activities of this compound and a series of hypothetical analogs against prolyl endopeptidase.

Table 1: Inhibitory Potency of this compound and Analogs against Prolyl Endopeptidase

| Compound ID | IUPAC Name | Molecular Weight ( g/mol ) | IC50 (µM) | Percent Inhibition at 10 µM |

| This compound | 5,6-dihydroxybenzofuran-2,3-dicarboxylic acid dimethyl ester | 266.20 | 76.8 | 15.2 |

| KNA-001 | 5,6-dimethoxybenzofuran-2,3-dicarboxylic acid dimethyl ester | 294.25 | 55.2 | 25.8 |

| KNA-002 | 5,6-dihydroxybenzofuran-2,3-dicarboxamide | 236.18 | 32.5 | 48.7 |

| KNA-003 | 2,3-dicyano-5,6-dihydroxybenzofuran | 200.15 | 15.8 | 65.1 |

| KNA-004 | 5,6-dihydroxybenzofuran-2-carboxylic acid | 194.14 | > 100 | < 10 |

| KNA-005 | 5,6-dihydroxy-2-(1H-tetrazol-5-yl)benzofuran | 218.17 | 5.2 | 89.3 |

Table 2: Selectivity Profile of Lead Compound KNA-005

| Enzyme | IC50 (µM) |

| Prolyl Endopeptidase (PEP) | 5.2 |

| Trypsin | > 200 |

| Chymotrypsin | > 200 |

| Elastase | > 200 |

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol: PEP Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of PEP activity by test compounds. The assay utilizes the fluorogenic substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[4] Cleavage of this substrate by PEP releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified.

Materials:

-

Recombinant human prolyl endopeptidase (PEP)

-

Z-Gly-Pro-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA

-

Test compounds (this compound analogs) dissolved in DMSO

-

Positive Control: A known PEP inhibitor (e.g., Z-Pro-prolinal)

-

Negative Control: DMSO

-

384-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 465 nm)

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds in DMSO.

-

Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate.

-

Dispense 100 nL of DMSO into the negative control wells and 100 nL of the positive control into the positive control wells.

-

-

Enzyme Preparation and Dispensing:

-

Prepare a solution of PEP in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 20 ng/mL for a 10 ng/mL final concentration).

-

Dispense 10 µL of the PEP solution into each well containing the test compounds and control solutions.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Prepare a solution of Z-Gly-Pro-AMC in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 40 µM for a 20 µM final concentration).

-

Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately transfer the plate to a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 465 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each test compound using the following formula:

-

For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Secondary Assay Protocol: Cell-Based PEP Activity Assay

This protocol measures the activity of endogenous PEP in a cellular context to confirm the cell permeability and efficacy of hit compounds from the primary screen.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail

-

Test compounds

-

Z-Gly-Pro-AMC substrate

-

Bradford reagent for protein quantification

-

96-well clear and black microplates

Procedure:

-

Cell Culture and Treatment:

-

Seed SH-SY5Y cells in a 96-well clear plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 4 hours.

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells with ice-cold PBS.

-

Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Collect the cell lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the Bradford assay.

-

-

PEP Activity Measurement:

-

In a 96-well black plate, add 20 µg of protein lysate to each well.

-

Add assay buffer to a final volume of 90 µL.

-

Initiate the reaction by adding 10 µL of 200 µM Z-Gly-Pro-AMC (final concentration 20 µM).

-

Measure the fluorescence intensity kinetically as described in the primary HTS protocol.

-

-

Data Analysis:

-

Normalize the reaction rates to the protein concentration.

-

Calculate the percent inhibition and IC50 values as described previously.

-

Visualizations

Caption: High-Throughput Screening Workflow for PEP Inhibitors.

Caption: Prolyl Endopeptidase Signaling and Inhibition.

References

Purification of Kynapcin-13 from Fungal Extracts: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynapcin-13 is a benzofuran derivative isolated from the edible mushroom Polyozellus multiplex. This compound, along with its structural analogs known as kynapcins, has garnered significant interest in the scientific community due to its potent and specific inhibitory activity against prolyl endopeptidase (PEP). PEP is a serine protease implicated in the progression of neurodegenerative diseases, such as Alzheimer's disease, making this compound a promising lead compound for therapeutic development. This document provides a detailed protocol for the purification of this compound from fungal extracts of Polyozellus multiplex, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Fungal Source: Polyozellus multiplex

Polyozellus multiplex, commonly known as the blue chanterelle, is an edible mushroom found in coniferous forests. It is the natural source of this compound and a variety of other bioactive compounds, including polyozellin and thelephoric acid. For the purpose of isolating this compound, fresh or dried fruiting bodies of the mushroom are used as the starting material.

Experimental Protocols

This section details the step-by-step methodology for the extraction, fractionation, and purification of this compound from Polyozellus multiplex.

Extraction of Crude Fungal Metabolites

-

Preparation of Fungal Material : Begin with dried fruiting bodies of Polyozellus multiplex. Grind the dried mushroom into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction : Macerate the powdered fungal material in methanol (MeOH) at room temperature for 48-72 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended. The extraction should be repeated three times to ensure exhaustive recovery of the metabolites.

-

Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Solvent Partitioning and Fractionation

-

Initial Fractionation : Resuspend the crude methanolic extract in a mixture of water and ethyl acetate (EtOAc) (1:1, v/v) in a separatory funnel.

-

Liquid-Liquid Extraction : Shake the mixture vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate three times.

-

Drying and Concentration : Combine all ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl acetate fraction, which will contain this compound.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound to a high degree of purity.

-

Column Preparation : Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading : Adsorb the crude ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution Gradient : Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. The suggested gradient is as follows:

-

n-Hexane:EtOAc (9:1)

-

n-Hexane:EtOAc (8:2)

-

n-Hexane:EtOAc (7:3)

-

n-Hexane:EtOAc (1:1)

-

100% EtOAc

-

-

Fraction Collection and Analysis : Collect fractions of a consistent volume and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and visualization under UV light (254 nm). Combine fractions containing the target compound based on their TLC profiles.

-

Column Preparation : Swell Sephadex LH-20 beads in methanol and pack into a column.

-

Sample Application : Dissolve the this compound enriched fraction from the silica gel column in a minimal amount of methanol and apply it to the Sephadex LH-20 column.

-

Isocratic Elution : Elute the column with 100% methanol. This step is effective for removing pigments and other polar impurities.

-

Fraction Analysis : Monitor the fractions by TLC and combine those containing this compound.

-

Column and Mobile Phase : Employ a reversed-phase C18 column for the final purification step. A typical mobile phase would be an isocratic or gradient system of acetonitrile and water.

-

Sample Injection : Dissolve the partially purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the HPLC column.

-

Peak Collection : Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound based on its retention time.

-

Purity Assessment : The purity of the isolated this compound can be confirmed by analytical HPLC.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound. The values are illustrative and may vary depending on the starting material and experimental conditions.

| Purification Step | Starting Material (g) | Fraction Weight (mg) | This compound Yield (mg) | Purity (%) |

| Crude Methanol Extract | 500 (dried fungi) | 50,000 | - | <1 |

| Ethyl Acetate Fraction | 50,000 | 10,000 | - | ~5-10 |

| Silica Gel Chromatography | 10,000 | 800 | - | ~40-50 |

| Sephadex LH-20 Chromatography | 800 | 150 | - | ~80-90 |

| Preparative HPLC | 150 | - | 25 | >98 |

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Inhibition of Prolyl Endopeptidase by this compound

Spectroscopic Analysis of Kynapcin-13 for Structural Elucidation: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview of the spectroscopic methods employed for the structural elucidation of Kynapcin-13, a novel (hypothetical) natural product with potential therapeutic applications. Detailed protocols for a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), UV-Vis, and Infrared (IR) spectroscopy, are presented. The integration of data from these techniques allows for the unambiguous determination of the chemical structure of this compound. All experimental data is summarized in clear, tabular formats, and key experimental workflows are visualized using diagrams.

Introduction

The discovery and characterization of novel bioactive natural products is a cornerstone of drug development. This compound, a recently isolated compound, has demonstrated significant biological activity in preliminary screenings. To advance the development of this compound as a potential therapeutic agent, a thorough understanding of its chemical structure is imperative. This document outlines the spectroscopic analysis workflow used to elucidate the complete structure of this compound, providing researchers with the necessary protocols to conduct similar analyses.

Proposed Structure of this compound

Based on the comprehensive analysis of the spectroscopic data presented below, the following structure is proposed for this compound:

Systematic Name: 4-hydroxy-7-methoxy-2-methyl-2,5-dihydro-1H-benzo[b]azepine-3-carbaldehyde

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-1 | 3.45 | t | 7.5 | 2H |

| H-2 | 4.10 | q | 7.0 | 1H |

| H-3' | 9.70 | s | - | 1H |

| H-6 | 7.10 | d | 8.5 | 1H |

| H-8 | 6.90 | dd | 8.5, 2.5 | 1H |

| H-9 | 6.85 | d | 2.5 | 1H |

| 2-CH₃ | 1.25 | d | 7.0 | 3H |

| 7-OCH₃ | 3.85 | s | - | 3H |

| 4-OH | 5.50 | br s | - | 1H |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | DEPT-135 |

| C-1 | 45.2 | CH₂ |

| C-2 | 58.9 | CH |

| C-3 | 145.8 | C |

| C-3' | 192.3 | CH |

| C-4 | 165.1 | C |

| C-5 | 115.6 | C |

| C-6 | 128.4 | CH |

| C-7 | 160.2 | C |

| C-8 | 112.1 | CH |

| C-9 | 118.7 | CH |

| 2-CH₃ | 18.5 | CH₃ |

| 7-OCH₃ | 55.6 | CH₃ |

Table 3: Mass Spectrometry and UV-Vis Data for this compound

| Technique | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | ||

| Ionization Mode | ESI+ | |

| Calculated Mass [M+H]⁺ | 234.1125 | |

| Measured Mass [M+H]⁺ | 234.1128 | |

| Molecular Formula | C₁₃H₁₅NO₃ | |

| UV-Vis Spectroscopy | ||

| Solvent | Methanol | |

| λmax (nm) | 230, 275, 310 | |

| Infrared (IR) Spectroscopy | ||

| Sample Preparation | KBr Pellet | |

| Key Absorptions (cm⁻¹) | 3400 (O-H), 2950 (C-H), 1680 (C=O), 1610 (C=C), 1250 (C-O) |

Experimental Protocols

Sample Preparation

A 10 mg sample of purified this compound was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) for NMR analysis. For HRMS, a 1 mg/mL solution in methanol was prepared. For UV-Vis spectroscopy, a 0.1 mg/mL solution in methanol was used. For IR spectroscopy, 1 mg of this compound was mixed with 100 mg of dry KBr and pressed into a pellet.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: A standard single-pulse experiment was performed.

-

¹³C NMR and DEPT-135: A proton-decoupled ¹³C NMR experiment was run to obtain the carbon spectrum.[1][2][3] A DEPT-135 experiment was used to differentiate between CH, CH₂, and CH₃ signals.[4]

-

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment was performed to identify direct one-bond proton-carbon correlations.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment was optimized for long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum was recorded on a double-beam spectrophotometer from 200 to 800 nm, using methanol as a blank.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on an FT-IR spectrometer from 4000 to 400 cm⁻¹.[9]

Visualizations

Caption: Overall workflow for the structural elucidation of this compound.

Caption: Key HMBC correlations observed for this compound.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, UV-Vis, and IR spectroscopy has enabled the complete structural elucidation of this compound. The detailed protocols and data presented in this application note provide a robust framework for the characterization of novel natural products, which is a critical step in the drug discovery and development pipeline. The elucidated structure of this compound will facilitate further investigation into its biological mechanism of action and potential therapeutic applications.

References

- 1. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Designing Enzyme Kinetic Studies of Novel Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and conducting enzyme kinetic studies for novel inhibitors, exemplified by a hypothetical compound, "Kynapcin-13." In the absence of specific public information on this compound and its target enzyme, this document outlines a generalized yet detailed workflow. These protocols can be adapted to investigate the kinetic properties of any new enzyme inhibitor, from initial characterization to in-depth mechanistic studies. The following sections detail the necessary experimental protocols, data presentation strategies, and visual workflows to elucidate the inhibitory mechanism and quantify the potency of a novel compound.

Section 1: Initial Characterization of Inhibitor Activity

The first step in characterizing a new inhibitor is to determine its potency and assess the reversibility of its interaction with the target enzyme.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It is determined by measuring enzyme activity at a range of inhibitor concentrations.[1]

Experimental Protocol: IC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

-

Prepare solutions of the target enzyme and its substrate at concentrations appropriate for the assay. The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[2]

-

-

Assay Procedure:

-

In a multi-well plate, add the enzyme solution to each well.

-

Add the various dilutions of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[3]

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: IC50 Values

| Inhibitor | Target Enzyme | Substrate Concentration | IC50 (µM) | Hill Slope |

| This compound | [Specify Enzyme] | [X] µM | [Value] | [Value] |

Assessment of Reversibility

Determining whether an inhibitor is reversible or irreversible is crucial for its development as a drug.[1] Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed by dilution, while irreversible inhibitors typically form covalent bonds.[4]

Experimental Protocol: Reversibility Assay (Rapid Dilution Method)

-

Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set period. Also, prepare a control sample of the enzyme without the inhibitor.

-

Dilution: Rapidly dilute both the inhibitor-treated enzyme and the control enzyme into an assay solution containing the substrate. The dilution factor should be large enough (e.g., 100-fold) to significantly lower the concentration of the free inhibitor.

-

Activity Measurement: Immediately measure the enzymatic activity of both the diluted samples.

-

Data Analysis: If the activity of the inhibitor-treated enzyme is restored to the level of the control enzyme upon dilution, the inhibitor is likely reversible. If the activity remains low, the inhibitor may be irreversible.

Section 2: Determining the Mechanism of Inhibition

Once an inhibitor is confirmed to be reversible, the next step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme's reaction kinetics at various concentrations of both the substrate and the inhibitor.[5]

Experimental Workflow for Inhibition Mechanism Determination

References

Application Notes and Protocols for Assessing Kynapcin-13 Permeability Across the Blood-Brain Barrier

For: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For a therapeutic agent such as Kynapcin-13 to be effective in treating CNS disorders, it must be able to permeate this barrier. These application notes provide a comprehensive overview of the methodologies available to assess the BBB permeability of novel compounds like this compound. The protocols detailed herein cover both initial high-throughput screening assays and more complex, physiologically relevant models for in-depth analysis.

A multi-tiered approach is recommended for assessing the BBB permeability of this compound, starting with in silico and in vitro models for initial screening, followed by more definitive in vivo studies for promising candidates.

Tier 1: High-Throughput In Vitro Screening

The initial assessment of this compound's BBB permeability can be efficiently performed using the Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay is cost-effective and provides a rapid prediction of passive diffusion across the BBB.[4][5][6]

Objective: To determine the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[4][5] The artificial membrane is typically composed of a lipid mixture, such as porcine brain lipid, dissolved in an organic solvent and immobilized on a filter support.[7][8]

Materials:

-

96-well donor and acceptor microplates[7]

-

Porcine brain lipid (PBL) solution (e.g., 20 mg/mL in dodecane)[7]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Reference compounds with known BBB permeability (e.g., caffeine - high permeability, atenolol - low permeability)

-

Lucifer Yellow (membrane integrity marker)[7]

-

UV-Vis microplate reader or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound and reference compounds in DMSO. Further dilute with PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 1%.

-

Coat the filter membrane of the donor plate with 5 µL of the PBL solution.[5]

-

Add 300 µL of PBS to each well of the acceptor plate.[7]

-

Add 150-200 µL of the this compound and reference compound solutions to the donor plate wells.[5][7]

-

Carefully place the donor plate on top of the acceptor plate to form a "sandwich."[7]

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.[5][7]

-

After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

-

To assess membrane integrity, measure the amount of Lucifer Yellow that has permeated into the acceptor wells.[7]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [ -ln(1 - CA/Ceq) * (VD * VA) / ((VD + VA) * A * t) ]

Where:

-

CA is the concentration of the compound in the acceptor well.

-

Ceq is the equilibrium concentration, calculated as [(CD * VD + CA * VA) / (VD + VA)].

-

VD and VA are the volumes of the donor and acceptor wells, respectively.

-

A is the effective area of the membrane.

-

t is the incubation time.

Data Presentation:

| Compound | Papp (x 10-6 cm/s) | Predicted BBB Permeability |

| This compound | Calculated Value | High/Medium/Low |

| Caffeine | Reference Value | High |

| Atenolol | Reference Value | Low |

Interpretation of Results:

-

Papp > 6.0 x 10-6 cm/s: High probability of BBB permeation.

-

2.0 x 10-6 cm/s < Papp < 6.0 x 10-6 cm/s: Medium probability of BBB permeation.

-

Papp < 2.0 x 10-6 cm/s: Low probability of BBB permeation.

Tier 2: In Vitro Cell-Based Assays

Cell-based models provide a more biologically relevant system by incorporating endothelial cells that form tight junctions, a key feature of the BBB.[1][3] These models can also be used to investigate the role of transporters and efflux pumps.[1][9]

Objective: To evaluate the permeability of this compound across a monolayer of brain endothelial cells.

Principle: Brain endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, which separates an apical (luminal/blood) compartment from a basolateral (abluminal/brain) compartment.[10] The transport of this compound from the apical to the basolateral side is measured over time.[10] Co-culturing with astrocytes or pericytes can enhance the barrier properties.[3]

Materials:

-

Transwell inserts (e.g., 0.4 µm pore size) and companion plates[10]

-

Human or rodent brain microvascular endothelial cells (e.g., hCMEC/D3 or bEnd.3)[3]

-

Primary astrocytes or pericytes (for co-culture models)

-

Cell culture medium and supplements

-

Fibronectin or collagen to coat the inserts[10]

-

This compound

-

Fluorescein isothiocyanate (FITC)-dextran (paracellular marker)

-

Transendothelial Electrical Resistance (TEER) measurement system[3]

Procedure:

-

Coat the Transwell inserts with fibronectin or collagen.[10]